molecular formula C8H14N2O B13183271 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine

1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine

Cat. No.: B13183271
M. Wt: 154.21 g/mol
InChI Key: RUOHKETXBASIKT-UHFFFAOYSA-N
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Description

1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is a heterocyclic amine featuring a 5-membered oxazole ring substituted with an isopropyl group at the 5-position and an N-methylmethanamine moiety at the 2-position. The N-methylmethanamine side chain introduces basicity, which may influence solubility and binding interactions in medicinal chemistry contexts.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)7-4-10-8(11-7)5-9-3/h4,6,9H,5H2,1-3H3

InChI Key

RUOHKETXBASIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(O1)CNC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, allows it to bind effectively to these targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine with structurally related heterocyclic amines, focusing on core heterocycles, substituents, synthetic routes, and functional properties.

Compound Core Heterocycle Key Substituents Synthesis Method Key Properties/Applications References
This compound Oxazole 5-isopropyl, N-methylmethanamine Undisclosed (discontinued) Moderate lipophilicity, potential ligand
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole 5-(4-methylphenyl) Polyphosphoric acid condensation of p-toluic hydrazide and glycine High thermal stability, spectroscopic utility
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine Tetrazole Biphenyl, tetrazole, 2-methylpropyl Likely SNAr or [3+2] cycloaddition Bioisostere for carboxylic acids, medicinal applications
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Thiophene/Pyrazole 5-fluoro-thienyl, phenylpyrazole Multi-step alkylation/functionalization High lipophilicity, fluorinated drug candidate

Structural and Functional Analysis

Oxazole vs. Oxadiazole: The oxazole core (one oxygen, one nitrogen) offers moderate electron-withdrawing effects, whereas oxadiazole (two nitrogens, one oxygen) exhibits stronger electronegativity, enhancing thermal stability and rigidity .

Tetrazole-Containing Compound :

  • Tetrazole rings are highly acidic (pKa ~4.9), making them bioisosteres for carboxylic acids in drug design (e.g., angiotensin II receptor blockers). This contrasts with the oxazole’s neutral character, which may limit ionic interactions in biological systems .

Thiophene/Pyrazole Hybrid: The thiophene’s electron-rich nature enhances π-π stacking interactions, while the fluorine atom increases metabolic stability.

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is C8H12N2O. The oxazole ring's presence allows for potential electrophilic aromatic substitution reactions, while the amine group may engage in nucleophilic substitution reactions. These functional groups contribute to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, derivatives of methanamines have been shown to exhibit various biological activities including:

  • Antimicrobial Activity : Some methanamine derivatives demonstrate effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation.
  • Cytotoxic Effects : Certain analogs have shown promise in cancer research due to their cytotoxic properties against tumor cells.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key differences and similarities:

Compound NameCAS NumberKey Differences
1-(Isoxazol-5-yl)-N-methylmethanamine23006271Lacks isopropyl substitution
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride11622565Contains a thiazole ring instead of oxazole
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride1185169-37-2Features a pyrazole ring and different substituents

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds provide valuable insights:

  • Antimicrobial Studies : Research on similar methanamines has demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.
  • Inflammation Models : In vivo studies using related compounds have shown reductions in inflammatory markers in animal models, indicating potential therapeutic applications for inflammatory diseases.
  • Cytotoxicity Tests : Several derivatives have been tested for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values in the low micromolar range, highlighting the need for further investigation into this compound's anticancer potential.

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